3'-o-Allylthymidine
Overview
Description
3’-O-Allylthymidine is a nucleoside analog with significant antiviral properties. It is particularly effective against human immunodeficiency virus (HIV) and herpes viruses. This compound is a modified form of thymidine, where the 3’-hydroxyl group is substituted with an allyl group, enhancing its biochemical properties and making it a valuable substrate for various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Allylthymidine typically involves the protection of the 5’-hydroxyl group of thymidine, followed by the selective allylation of the 3’-hydroxyl group. One common method includes the use of trityl protection for the 5’-hydroxyl group, followed by mesylation of the 3’-hydroxyl group. The mesylated intermediate is then treated with an allylating agent to introduce the allyl group .
Industrial Production Methods: Industrial production of 3’-O-Allylthymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Allylthymidine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group, reverting to thymidine.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include epoxides, reduced thymidine, and various substituted thymidine derivatives.
Scientific Research Applications
3’-O-Allylthymidine has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving reverse transcriptase.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: Due to its antiviral properties, it is investigated for potential therapeutic applications against HIV and herpes viruses.
Industry: It is used in the development of antiviral drugs and as a biochemical tool in various industrial processes
Mechanism of Action
The mechanism of action of 3’-O-Allylthymidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is crucial for its antiviral activity . The molecular targets include viral reverse transcriptase and other enzymes involved in DNA replication.
Comparison with Similar Compounds
3’-O-Acetylthymidine: Another nucleoside analog with antitumor activity, targeting DNA synthesis and inducing apoptosis.
Thymidine Analogues: Various thymidine analogues are used for tracking DNA synthesis and studying cellular processes.
Uniqueness: 3’-O-Allylthymidine is unique due to its specific modification at the 3’-position, which enhances its antiviral properties and makes it a valuable tool in biochemical research. Its ability to act as a chain terminator in viral DNA synthesis sets it apart from other nucleoside analogs.
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-19-9-5-11(20-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZDTULMQCRTLP-HBNTYKKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464850 | |
Record name | 3'-o-allylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211191-57-0 | |
Record name | 3'-o-allylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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